2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid
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Overview
Description
2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid is an organic compound with the molecular formula C9H14O4. It is a derivative of cyclopentane, featuring a methoxycarbonyl group and an acetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid typically involves the esterification of cyclopentyl acetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions
Major Products
The major products formed from these reactions include cyclopentyl ketones, cyclopentyl alcohols, and substituted cyclopentyl derivatives .
Scientific Research Applications
2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound serves as a building block for biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction processes and alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylacetic acid: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.
Cyclopentylmethanol: Contains a hydroxyl group instead of the acetic acid moiety, leading to distinct chemical properties.
Cyclopentylamine: Features an amino group, which significantly alters its chemical behavior and biological activity
Uniqueness
2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid is unique due to its combination of a cyclopentane ring with both a methoxycarbonyl group and an acetic acid moiety.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-(1-methoxycarbonylcyclopentyl)acetic acid |
InChI |
InChI=1S/C9H14O4/c1-13-8(12)9(6-7(10)11)4-2-3-5-9/h2-6H2,1H3,(H,10,11) |
InChI Key |
NHQKGORCGZATBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)CC(=O)O |
Origin of Product |
United States |
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